molecular formula C10H10BrIN2O B8125140 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8125140
M. Wt: 381.01 g/mol
InChI Key: YMPVVJPSTWXIRQ-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyrrolopyridine derivatives with different oxidation states.

Scientific Research Applications

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity and function. The 2-methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyrrolopyridines such as:

  • 4-Bromo-3-chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Iodo-3-bromo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to compounds with only one type of halogen. This dual halogenation can enhance its versatility in synthetic applications and its potential as a multifunctional molecule in research .

Properties

IUPAC Name

4-bromo-3-iodo-1-(2-methoxyethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIN2O/c1-15-5-4-14-6-8(12)9-7(11)2-3-13-10(9)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVVJPSTWXIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C(C=CN=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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